REACTION_CXSMILES
|
[CH3:1][C:2]([NH:14]C(=O)C)([C:4]1[CH:5]=[N:6][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:9]=1)[CH3:3].Cl.O.[OH-].[Na+]>COC(C)(C)C>[CH3:3][C:2]([NH2:14])([C:4]1[CH:5]=[N:6][C:7]([C:10]([F:12])([F:13])[F:11])=[CH:8][CH:9]=1)[CH3:1] |f:3.4|
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Name
|
|
Quantity
|
19.1 kg
|
Type
|
reactant
|
Smiles
|
CC(C)(C=1C=NC(=CC1)C(F)(F)F)NC(C)=O
|
Name
|
|
Quantity
|
66.2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
79.4 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
205 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
105.4 L
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
27.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
completion of the reaction by HPLC
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction vessel to 10-20° C.
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with ethyl acetate (3×89 mL; 3×80.0 kg)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution to approximately 2 volumes
|
Type
|
ADDITION
|
Details
|
add tert-butyl methyl ether (174 L; 129.1 kg)
|
Type
|
CONCENTRATION
|
Details
|
concentrate the solution to approximately 2 volumes
|
Type
|
ADDITION
|
Details
|
Dilute the reaction vessel with n-heptane (168 L; 115.0 kg)
|
Type
|
CONCENTRATION
|
Details
|
concentrate the solution to approximately 2 volumes
|
Type
|
ADDITION
|
Details
|
dilute with additional n-heptane (30 L, 20.7 kg)
|
Type
|
TEMPERATURE
|
Details
|
Cool the contents of the reaction mixture to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stir the mixture for 2 hours at 0-5° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
dry the resultant solids under vacuum at 35-45° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C=1C=NC(=CC1)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.19 kg | |
YIELD: PERCENTYIELD | 74.3% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |